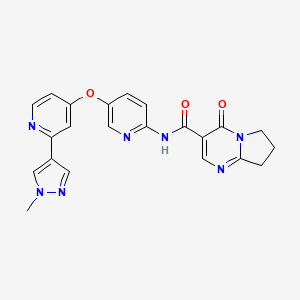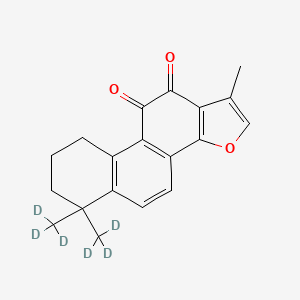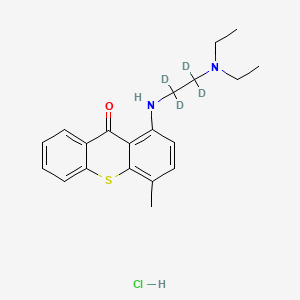
Pkc-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pkc-IN-4 is a small molecule inhibitor that targets protein kinase C (PKC), a family of serine/threonine kinases involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Protein kinase C is a promising drug target for various therapeutic areas, including cancer, neurological diseases, and cardiovascular diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pkc-IN-4 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
Pkc-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学的研究の応用
Pkc-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of protein kinase C in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the effects of protein kinase C inhibition on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer, neurological disorders, and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting protein kinase C .
作用機序
Pkc-IN-4 exerts its effects by binding to the ATP-binding site of protein kinase C, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to the modulation of various cellular processes. The molecular targets and pathways involved include the regulation of cell growth, differentiation, and apoptosis .
類似化合物との比較
Pkc-IN-4 is unique compared to other protein kinase C inhibitors due to its specific binding affinity and selectivity for different isoforms of protein kinase C. Similar compounds include:
Sotrastaurin: A potent and selective pan-PKC inhibitor.
Midostaurin: A multi-targeted kinase inhibitor with activity against protein kinase C.
Bryostatin: A natural product that modulates protein kinase C activity .
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.
特性
分子式 |
C21H25N5S |
|---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
[1-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine |
InChI |
InChI=1S/C21H25N5S/c22-13-14-7-11-26(12-8-14)20-18-16-3-1-2-4-17(16)27-21(18)25-19(24-20)15-5-9-23-10-6-15/h5-6,9-10,14H,1-4,7-8,11-13,22H2 |
InChIキー |
TXGUECVFNFKTBD-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)N5CCC(CC5)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


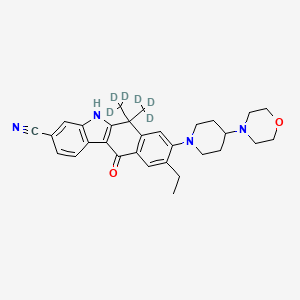
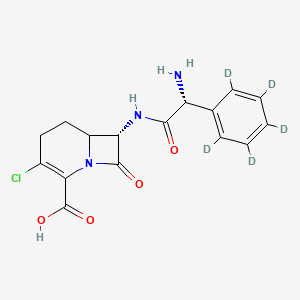
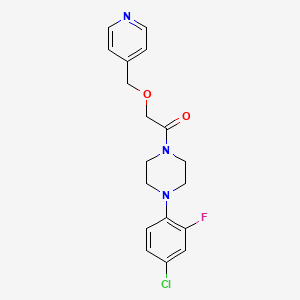



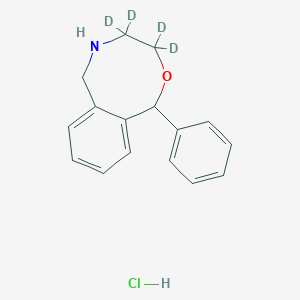
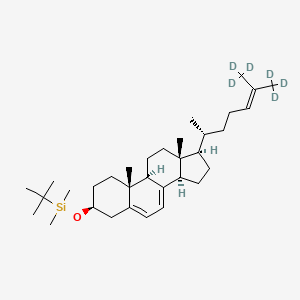
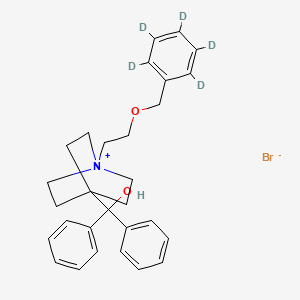
![(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-imidazo[4,5-c]pyridin-5-yl)methanone](/img/structure/B15142703.png)
